molecular formula C10H7F3N2 B1295281 1-(3-Trifluoromethylphenyl)imidazole CAS No. 25371-97-5

1-(3-Trifluoromethylphenyl)imidazole

Cat. No. B1295281
CAS RN: 25371-97-5
M. Wt: 212.17 g/mol
InChI Key: KZVUPVJLOACZIL-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring at the 3-position indicates the presence of three fluorine atoms bonded to a single carbon, which is in turn bonded to the phenyl group. This structural feature is known to impart unique electronic and physical properties to the molecule, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, trifluoromethyl derivatives of fused imidazole systems have been synthesized by reacting 3-bromo-1,1,1-trifluoroacetone with different heteroarylamines . Another example is the one-pot synthesis of 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, which involved hydrogenation, reaction with p-[carbonyl-14C]anisaldehyde, and dehydrogenation steps . These methods demonstrate the versatility of imidazole synthesis, which can be tailored to introduce various substituents and achieve desired properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of a new imidazole derivative was confirmed by single-crystal X-ray diffraction, and its intercontacts were analyzed using Hirshfeld surface analysis . Density functional theory (DFT) calculations can also provide insights into the optimized geometry, frontier molecular orbitals, and vibrational analysis, which are consistent with experimental data .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For instance, imidazo[1,5-a]azines were synthesized using a cyclodehydration/aromatization reaction mediated by triflic anhydride, and these derivatives were found to be active in cross-coupling reactions . Additionally, one-pot cascade reactions have been developed to synthesize complex imidazole-fused compounds, demonstrating the reactivity and potential for creating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its pharmacokinetic properties . The introduction of various substituents can also impact the compound's biological activity, as seen in the synthesis of 1H-imidazoles that showed hormonal activity and inhibited cyclooxygenase enzymes . The molecular electrostatic surface analysis can reveal the distribution of positive and negative potentials, which is important for understanding the interaction of the compound with biological targets .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

1-(2-Trifluoromethylphenyl)imidazole (TRIM) exhibits potent inhibition of neuronal and inducible isoforms of nitric oxide synthase (NOS) in vitro. Its inhibitory action is particularly significant in mouse cerebellar and lung isoforms, with IC50 values of 28.2 μm and 27.0 μm, respectively. Interestingly, TRIM is less effective against bovine aortic endothelial NOS. This specificity suggests a potential for TRIM in experimental applications to investigate the biological roles of nitric oxide within the central nervous system, especially considering its dose-related antinociceptive activity in mice (Handy et al., 1995).

Corrosion Inhibition

Imidazole derivatives, such as those synthesized using microwave irradiation methods, have shown significant potential as corrosion inhibitors. These derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), display up to 96% corrosion inhibition efficiency. Such high efficacy is attributed to their strong adsorption onto surfaces following the Langmuir model, with Gibbs free energy values indicating mixed-type adsorption (physisorption and chemisorption). These properties make them suitable for protecting materials like mild steel in acidic solutions (Prashanth et al., 2021).

Electrolytes for Fuel Cells

Imidazole and its derivatives, like 1-methyl imidazole, have been utilized as additives in polybenzimidazole membranes equilibrated with phosphoric acid. These systems demonstrate high-temperature proton-conducting properties, making them relevant for use in fuel cell technologies. The conductivity of these membranes, especially under various humidity conditions, is a critical area of research (Schechter & Savinell, 2002).

Anticancer Activity

Imidazole derivatives, particularly imidazole-1,2,3-triazole hybrids, have shown significant anticancer activity against various cancer cell lines. These compounds, synthesized through copper(I) catalyzed click reactions, exhibit potential as candidates for further investigation as anticancer drugs. Their efficacy is backed by in-silico molecular docking studies and ADMET profiles, which provide insights into their pharmacokinetic and dynamic attributes (Al-blewi et al., 2021).

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . Further safety and hazard information was not available in the retrieved sources.

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVUPVJLOACZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180018
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Trifluoromethylphenyl)imidazole

CAS RN

25371-97-5
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Matsuda, I Yanagisawa, Y Isomura… - Synthetic …, 1997 - Taylor & Francis
One-Pot Preparation of 1-Substituted Imidazole-2-thione from Isothiocyanate and Amino Acetal Page 1 SYNTHETIC COMMUNICATIONS, 27(20), 3565-3571 (1997) ONE-POT …
Number of citations: 55 www.tandfonline.com

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